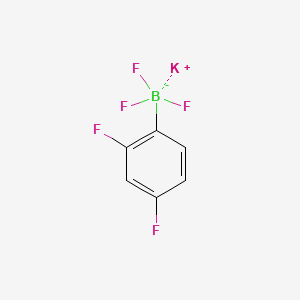

Potassium (2,4-difluorophenyl)trifluoroborate

Descripción general

Descripción

Potassium (2,4-difluorophenyl)trifluoroborate is a chemical compound with the molecular formula C6H3BF5K. It is a white powder that is commonly used in organic synthesis and various scientific research applications. This compound is known for its unique properties and versatility in chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium (2,4-difluorophenyl)trifluoroborate can be synthesized through several methods, including the reaction of 2,4-difluorophenylboronic acid with potassium fluoride in the presence of a suitable solvent. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves the use of specialized equipment and controlled environments to ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions: Potassium (2,4-difluorophenyl)trifluoroborate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its applications in organic synthesis and other scientific research.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions include various fluorinated organic compounds, which are valuable in pharmaceuticals, agrochemicals, and materials science.

Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

One of the primary applications of potassium (2,4-difluorophenyl)trifluoroborate is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or alkenyl electrophiles and organoboron compounds.

Case Study: Suzuki-Miyaura Coupling

In a study published in Organic Letters, this compound was successfully utilized to couple with various electrophiles, yielding products with high selectivity and yield. The optimized conditions involved using palladium catalysts and a base such as potassium carbonate in a mixed solvent system of toluene and water .

| Electrophile | Yield (%) | Reaction Conditions |

|---|---|---|

| Aryl Chloride | 85 | Pd(OAc)₂, K₂CO₃, Toluene/H₂O |

| Alkenyl Bromide | 78 | Pd(PPh₃)₄, Cs₂CO₃, Toluene/H₂O |

| Aryl Triflate | 90 | PdCl₂(dppf), K₂CO₃, THF/H₂O |

Nitrosation Reactions

This compound has also been explored for nitrosation reactions. A study demonstrated that this compound could be selectively converted to nitrosated products using nitrosonium tetrafluoroborate under mild conditions.

Case Study: Selective Nitrosation

In research published in European Journal of Organic Chemistry, this compound was subjected to nitrosation with sodium nitrite, resulting in high yields of the corresponding nitroso compound. The regioselectivity observed was notable compared to traditional methods .

| Substrate | Product | Yield (%) |

|---|---|---|

| Potassium (2,4-difluorophenyl)B | 2,4-Difluoro-phenyl-nitroso | 89 |

| Potassium (3,5-diisopropylphenyl) | 3,5-Diisopropyl-phenyl-nitroso | 88 |

Advantages of Using this compound

- Stability : The compound exhibits excellent stability under ambient conditions compared to other organoboron reagents.

- Reactivity : It serves as a versatile nucleophile in various coupling reactions.

- Regioselectivity : The ability to achieve selective functionalization makes it valuable for synthesizing complex molecules.

Mecanismo De Acción

The mechanism by which potassium (2,4-difluorophenyl)trifluoroborate exerts its effects involves its interaction with various molecular targets and pathways. The compound acts as a catalyst in certain reactions, facilitating the formation of desired products. The specific molecular targets and pathways involved depend on the type of reaction and the reagents used.

Comparación Con Compuestos Similares

Potassium (2,4-difluorophenyl)trifluoroborate is compared with other similar compounds, such as potassium trifluoroborate and other fluorinated boronic acids. These compounds share similar properties but differ in their reactivity and applications. This compound is unique in its ability to undergo specific reactions and form valuable products.

List of Similar Compounds

Potassium trifluoroborate

Potassium (3,5-difluorophenyl)trifluoroborate

Potassium (2,6-difluorophenyl)trifluoroborate

Actividad Biológica

Potassium (2,4-difluorophenyl)trifluoroborate (K(2,4-DFPB)BF3) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

K(2,4-DFPB)BF3 is characterized by the presence of a difluorophenyl group and a trifluoroborate moiety. The fluorine atoms significantly influence its lipophilicity and reactivity, which can affect its interaction with biological systems. The logP value for difluoromethylbenzene is reported to be 2.4, indicating moderate lipophilicity which can enhance membrane permeability .

The biological activity of K(2,4-DFPB)BF3 may stem from its ability to interact with various biological targets. Research indicates that organotrifluoroborates can act as competitive inhibitors of serine proteases such as trypsin and α-chymotrypsin . The mechanism involves non-covalent interactions, potentially through hydrogen bonding at the active sites of these enzymes.

Cytotoxicity Studies

The cytotoxic effects of K(2,4-DFPB)BF3 have not been extensively documented; however, related studies suggest that organotrifluoroborates can exhibit cytocidal properties against certain pathogens. For instance, compounds from similar classes have demonstrated potent activity against Trypanosoma brucei, indicating that K(2,4-DFPB)BF3 may also possess relevant anti-parasitic activity .

Case Studies and Research Findings

-

Antimicrobial Activity :

- In vitro studies on organotrifluoroborates have shown effectiveness against various microbial strains. The specific activity of K(2,4-DFPB)BF3 remains to be elucidated but parallels can be drawn from similar compounds that exhibit broad-spectrum antimicrobial properties.

- Enzyme Inhibition :

Data Summary Table

Propiedades

IUPAC Name |

potassium;(2,4-difluorophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BF5.K/c8-4-1-2-5(6(9)3-4)7(10,11)12;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKKNPYRMYVEOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=C(C=C1)F)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BF5K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635704 | |

| Record name | Potassium (2,4-difluorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871231-41-3 | |

| Record name | Potassium (2,4-difluorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.